2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a 1,2-dihydropyridine ring, which is a common structure in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of similar compounds involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in acidic solution . The carbonyl group is protonated in the presence of sulfuric acid, which facilitates the nucleophilic addition of a water molecule .Applications De Recherche Scientifique
Chemical Structure and Crystallography
The study of nicotinonitrile derivatives, including those related to the specified compound, offers insights into their chemical structures and crystallography. Research by Chantrapromma et al. (2009) on similar nicotinonitrile derivatives reveals intricate details about the non-planar nature of these molecules, highlighting their potential for various chemical applications based on their structural properties, such as weak intramolecular C—H⋯N interactions and the formation of a supramolecular three-dimensional network in crystals Chantrapromma et al., 2009.
Synthesis and Chemical Reactions
The synthesis of related nicotinonitrile compounds demonstrates a variety of chemical reactions, such as the multicomponent synthesis method which is efficient and "green", highlighting the potential for synthesizing similar compounds through environmentally friendly processes Krauze et al., 2004. Additionally, the work by Moriarty et al. (1988) on the oxidation of amines to produce nitriles and ketones using iodosobenzene points to methodologies that could be applied to the oxidation of related compounds, offering pathways to nitriles and ketones critical in pharmaceuticals and materials science Moriarty et al., 1988.
Material Science Applications
The research into nicotinonitrile derivatives incorporating pyrene and/or fluorene moieties by Hussein et al. (2019) demonstrates the potential of these compounds in material science, particularly due to their strong blue-green fluorescence emission. This suggests that similar compounds could be utilized in the development of new materials with specific photophysical properties, useful in electronics or as environmental sensors Hussein et al., 2019.
Catalysis and Chemical Transformation
Research by Grasselli et al. (1988) into the ammoxidation of related compounds over V2O5 catalysts highlights the role these materials can play in catalysis, particularly in transforming basic organic compounds into more complex nitriles and aldehydes. This indicates potential applications in industrial chemical synthesis, where efficiency and selectivity are paramount Grasselli et al., 1988.
Mécanisme D'action
Target of Action
Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known as potent small molecule cyclic urea activators of sting , checkpoint kinase 1 (CHK1) inhibitors , acetyl-CoA-carboxylase (ACC) inhibitors , and potential anti-tubercular agents .
Mode of Action
For instance, as a CHK1 inhibitor, it may prevent the kinase from performing its role in cell cycle regulation .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, as an ACC inhibitor, it could impact fatty acid synthesis . As a CHK1 inhibitor, it could affect cell cycle regulation
Result of Action
Given its potential targets, the compound could have effects such as inhibiting fatty acid synthesis (as an acc inhibitor) or disrupting cell cycle regulation (as a chk1 inhibitor) .
Propriétés
IUPAC Name |
2-[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-21-9-3-5-15(17(21)23)18(24)22-10-6-14(7-11-22)25-16-13(12-19)4-2-8-20-16/h2-5,8-9,14H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHNZSPTYGFNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.